

(R)-2-Aminopentanol: A Technical Guide to Chirality and Optical Rotation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Aminopentanol

Cat. No.: B1352288

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of **(R)-2-Aminopentanol**, a key chiral intermediate in organic synthesis and drug development. This document details its physicochemical properties, provides a standardized experimental protocol for determining its optical rotation, and illustrates key concepts and workflows through detailed diagrams.

Core Concepts: Chirality and Optical Activity

(R)-2-Aminopentanol is a chiral molecule, meaning it is non-superimposable on its mirror image. This property arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, an amino group, a propyl group, and a hydroxymethyl group. The "R" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

Chiral molecules have the unique property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates light to the left (counter-clockwise) is levorotatory (-). **(R)-2-Aminopentanol** is levorotatory, as indicated by the negative sign in its specific rotation value.

Caption: Chirality and its effect on plane-polarized light.

Physicochemical and Optical Properties

The following tables summarize the key quantitative data for **(R)-2-Aminopentan-1-ol** and its racemic form.

Table 1: Properties of **(R)-2-Aminopentan-1-ol**

Property	Value	Conditions
CAS Number	80696-30-6	-
Molecular Formula	C ₅ H ₁₃ NO	-
Molecular Weight	103.16 g/mol	-
Melting Point	44-48 °C	lit.
Specific Rotation ([α] ²⁰ /D)	-17°	c = 1 in chloroform

Table 2: Properties of dl-2-Aminopentan-1-ol (Racemic Mixture)

Property	Value	Conditions
CAS Number	4146-04-7	-
Density	0.922 g/mL	at 25 °C (lit.) [1]
Boiling Point	194-195 °C	lit. [1]
Refractive Index (n ₂₀ /D)	1.4511	lit. [1]
Solubility	Soluble in water, ethanol, and dimethylformamide	- [1]

Experimental Protocol: Determination of Optical Rotation

This section provides a detailed methodology for the determination of the specific rotation of **(R)-2-Aminopentan-1-ol** using a polarimeter.

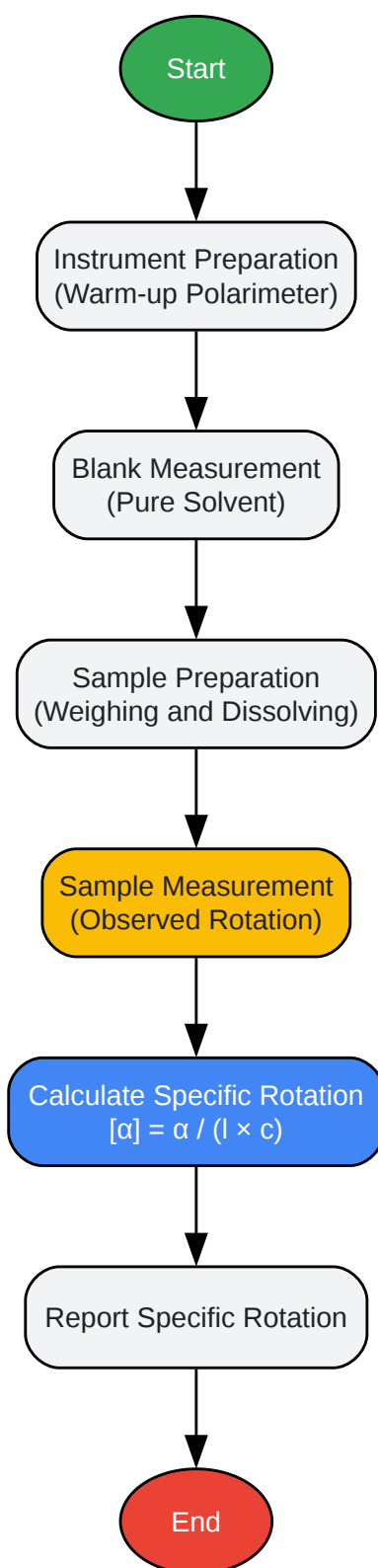
3.1. Materials and Equipment

- **(R)-2-Aminopentan-1-ol** sample
- Chloroform (or other suitable solvent), analytical grade
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Polarimeter with a sodium D-line lamp (589 nm)
- Polarimeter cell (e.g., 1 dm)
- Pasteur pipettes
- Beakers

3.2. Procedure

- Instrument Preparation:
 - Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.
- Blank Measurement:
 - Fill the polarimeter cell with the pure solvent (chloroform).
 - Ensure there are no air bubbles in the light path.
 - Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.
- Sample Preparation:
 - Accurately weigh a sample of **(R)-2-Aminopentan-1-ol** (e.g., 0.1 g) using an analytical balance.

- Transfer the sample to a 10 mL volumetric flask.
- Dissolve the sample in the solvent and fill the flask to the mark. Ensure the solution is homogeneous.
- Calculate the exact concentration (c) in g/mL.
- Sample Measurement:
 - Rinse the polarimeter cell with a small amount of the prepared solution.
 - Fill the cell with the solution, again ensuring no air bubbles are present.
 - Place the filled cell in the polarimeter and record the observed rotation (α) in degrees.
- Calculation of Specific Rotation:
 - The specific rotation ($[\alpha]_T/\lambda$) is calculated using the following formula: $[\alpha]_T/\lambda = \alpha / (l \times c)$ where:
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (dm)
 - c = concentration of the solution in g/mL
 - T = temperature in degrees Celsius
 - λ = wavelength of the light source (D for sodium D-line)



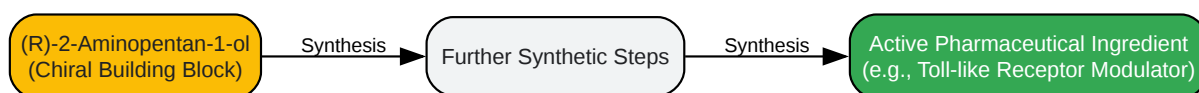
[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining specific rotation.

Role in Drug Development

(R)-2-Aminopentan-1-ol serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The stereochemistry of a drug is often critical to its pharmacological activity and safety, as different enantiomers can have different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.

This compound has been identified as an intermediate in the synthesis of potent dual toll-like receptor modulators, which are of interest in the development of therapies for various diseases. Its use ensures the desired stereochemistry in the final active pharmaceutical ingredient (API).



[Click to download full resolution via product page](#)

Caption: Role as a chiral building block in API synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-aminopentan-1-ol [chembk.com]
- To cite this document: BenchChem. [(R)-2-Aminopentan-1-ol: A Technical Guide to Chirality and Optical Rotation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1352288#chirality-and-optical-rotation-of-r-2-aminopentan-1-ol\]](https://www.benchchem.com/product/b1352288#chirality-and-optical-rotation-of-r-2-aminopentan-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com